REACTION_CXSMILES
|
CC(CC([C:7]1[C:12](O)=[CH:11][C:10]([OH:14])=[C:9]([CH2:15][CH:16]=[C:17]([CH3:19])C)[C:8]=1[O-])=O)C.[C:21]1(=[O:31])[NH:25][C:24](=[O:26])[C:23]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:22]12.C1(=O)NC(=[O:37])C2=CC=CC=C12.[K].N1C=C[CH:47]=[CH:46][CH:45]=1>C(O)CCC.C(Cl)(Cl)Cl.CO.C(O)(=O)C>[C:10]1([O:14][CH2:45][CH:46]([OH:37])[CH2:47][N:25]2[C:21](=[O:31])[C:22]3=[CH:30][CH:29]=[CH:28][CH:27]=[C:23]3[C:24]2=[O:26])[C:9]2[C:8](=[CH:19][CH:17]=[CH:16][CH:15]=2)[CH:7]=[CH:12][CH:11]=1 |f:2.3,6.7.8,^1:42|
|
Name
|
Compound X
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)C1=C(C(=C(C=C1O)O)CC=C(C)C)[O-]
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
chloroform methanol acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO.C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 16 hr
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the mixture crystallized to a solid mass which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with chloroform and ether
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling more product
|
Type
|
CUSTOM
|
Details
|
crystallized from the filtrate
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to give 21 g of light tan crystals that
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC(CN1C(C=2C(C1=O)=CC=CC2)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |